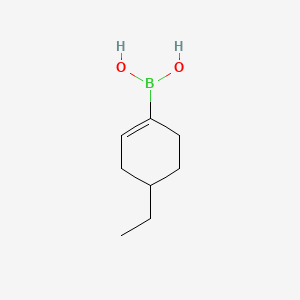

(4-Ethylcyclohex-1-en-1-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4-ethylcyclohexen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h5,7,10-11H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXGOXGWYXCMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661208 | |

| Record name | (4-Ethylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-72-5 | |

| Record name | (4-Ethylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylcyclohexen-1-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Ethylcyclohex-1-en-1-yl)boronic acid chemical properties

An In-depth Technical Guide: (4-Ethylcyclohex-1-en-1-yl)boronic acid

Abstract

This compound is a specialized alkenylboronic acid that serves as a crucial building block in modern organic synthesis. Its unique cyclic structure combined with the versatile reactivity of the boronic acid moiety makes it an indispensable reagent for introducing the 4-ethylcyclohexenyl group into complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a representative synthetic approach, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic insights, and safety considerations are presented for researchers, chemists, and drug development professionals aiming to leverage this compound in their work.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. This compound is a colorless liquid or low-melting solid, whose physical and chemical characteristics are summarized below.[1]

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 871329-72-5 | [1][2][3] |

| Molecular Formula | C₈H₁₅BO₂ | [1][3][4] |

| Molecular Weight | 154.02 g/mol | [3][4] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 280.2 °C at 760 mmHg | [1] |

| Density | 1.005 g/cm³ | [1] |

| Flash Point | 123.3 °C | [1] |

| Refractive Index | 1.476 | [1] |

| SMILES | B(C1=CCC(CC1)CC)(O)O | [5] |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure and data from analogous compounds allows for the prediction of its key spectroscopic features.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The following table outlines the predicted exact masses for common adducts.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.12380 |

| [M+Na]⁺ | 177.10574 |

| [M-H]⁻ | 153.10924 |

| [M+NH₄]⁺ | 172.15034 |

NMR Spectroscopy (Theoretical):

-

¹H-NMR: The proton NMR spectrum is expected to show a distinct set of signals. The vinylic proton on the double bond adjacent to the boron atom would appear in the downfield region. The protons of the ethyl group would present as a characteristic triplet and quartet. The cyclohexene ring protons would produce a series of complex multiplets. A broad, exchangeable singlet corresponding to the two hydroxyl protons of the boronic acid (B(OH)₂) would also be present, which typically disappears upon a D₂O shake.

-

¹³C-NMR: The carbon spectrum would show eight distinct signals. The two sp² hybridized carbons of the C=C double bond would be prominent, with the carbon atom directly attached to the boron being significantly influenced by the boron's electronegativity. The remaining signals would correspond to the sp³ carbons of the cyclohexene ring and the ethyl group.

-

¹¹B-NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For a tricoordinate boronic acid like this one, a single, relatively broad signal is expected in the range of δ 27-30 ppm, referenced to an external standard.[6]

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative derivatizations. A highly effective and common method for preparing alkenylboronic acids is the palladium-catalyzed Miyaura borylation reaction.[7]

Representative Synthetic Workflow: Miyaura Borylation

This pathway involves the reaction of a vinyl triflate or halide precursor with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst, followed by hydrolysis to yield the desired boronic acid.

Caption: Synthetic workflow for this compound.

Causality in Synthesis:

-

Vinyl Triflate Precursor: The conversion of the ketone to a vinyl triflate is a critical step that creates an excellent electrophilic partner for the palladium-catalyzed cross-coupling reaction. Triflates are highly effective leaving groups.

-

Palladium Catalyst and Ligand: A palladium(0) species, often generated in situ, is required to initiate the catalytic cycle. Ligands such as phosphines (e.g., SPhos, XPhos) are crucial for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.

-

Base: A base (e.g., potassium acetate, KOAc) is necessary to promote the transmetalation step between the palladium-triflate complex and the diboron reagent.

-

Hydrolysis: The resulting pinacol ester is often more stable and easier to purify than the free boronic acid. A subsequent mild acidic or oxidative hydrolysis step cleaves the pinacol group to yield the final product.

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[8] This reaction is a cornerstone of modern chemistry, particularly in pharmaceutical development, due to its high functional group tolerance and stereospecificity.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-ETHYLCYCLOHEXEN-1-YLBORONIC ACID - Safety Data Sheet [chemicalbook.com]

- 3. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 4-ethylcyclohexen-1-ylboronic acid (C8H15BO2) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Whitepaper: A Strategic Guide to the Synthesis of (4-Ethylcyclohex-1-en-1-yl)boronic Acid from 4-Ethylcyclohexanone

Abstract

Vinyl boronic acids and their ester derivatives are foundational building blocks in modern organic synthesis, primarily serving as indispensable coupling partners in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of (4-Ethylcyclohex-1-en-1-yl)boronic acid, commencing from the readily available starting material, 4-ethylcyclohexanone. We will dissect two primary synthetic strategies, focusing on a robust and highly efficient pathway involving the formation of a vinyl triflate intermediate followed by a palladium-catalyzed Miyaura borylation. The causality behind experimental choices, detailed step-by-step protocols, mechanistic insights, and critical process parameters are elucidated to ensure reproducibility and high fidelity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of cyclic vinyl boronic acids.

Introduction: The Strategic Imperative for Vinyl Boronates

The transformation of a carbonyl group into a vinyl boronate is a non-trivial yet powerful conversion in synthetic chemistry. Vinyl boronic esters, such as the target molecule this compound, are exceptionally versatile intermediates. Their utility stems from their stability, low toxicity, and predictable reactivity in carbon-carbon bond-forming reactions, which are central to the construction of complex molecular architectures found in pharmaceuticals and advanced materials.

The synthetic challenge lies in the direct conversion of a ketone to a vinyl boronic acid, a process for which no high-yielding, one-step method exists. Therefore, a multi-step sequence is required, necessitating the ketone to be first converted into a reactive vinyl intermediate. This guide will focus on the most reliable and widely adopted strategy: the conversion of 4-ethylcyclohexanone into a vinyl triflate, which serves as an outstanding electrophile in the subsequent palladium-catalyzed borylation.

Strategic Analysis: Devising the Optimal Synthetic Pathway

Two principal pathways emerge for the conversion of an unsymmetrical ketone like 4-ethylcyclohexanone to a vinyl boronic acid derivative. The choice of pathway dictates the regiochemical outcome and the reaction conditions employed.

-

The Vinyl Triflate Pathway: This two-step sequence involves:

-

Step A: Regioselective formation of an enolate from 4-ethylcyclohexanone, followed by trapping with a trifluoromethanesulfonylating agent (e.g., Tf₂O or PhNTf₂) to yield a stable vinyl triflate.

-

Step B: A palladium-catalyzed Miyaura borylation of the vinyl triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to furnish the desired vinyl boronic ester. This pathway is favored for its mild conditions, excellent functional group tolerance, and high yields.

-

-

The Shapiro Reaction Pathway: This route also involves two primary transformations:

-

Step A: Condensation of 4-ethylcyclohexanone with p-toluenesulfonylhydrazide to form a tosylhydrazone.

-

Step B: Treatment of the tosylhydrazone with at least two equivalents of a strong organolithium base (e.g., n-BuLi) to generate a vinyllithium intermediate via elimination of nitrogen and toluenesulfinate. This potent nucleophile is then quenched with a boron electrophile (e.g., triisopropyl borate followed by hydrolysis, or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to give the product.

-

Rationale for Selection: While the Shapiro reaction is a powerful tool, it requires cryogenic temperatures and the use of highly pyrophoric organolithium reagents, posing scalability and safety challenges. Conversely, the vinyl triflate pathway offers superior operational simplicity and safety. The Miyaura borylation step is exceptionally robust and has been extensively optimized in both academic and industrial settings. Therefore, this guide will present the vinyl triflate pathway as the primary, recommended protocol.

Recommended Protocol: The Vinyl Triflate Pathway

This section provides a detailed, two-step experimental protocol for the synthesis of 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the stable pinacol ester of the target boronic acid.

Overall Synthetic Scheme

Figure 1: Overall two-step synthesis from 4-ethylcyclohexanone to the target boronic ester.

Part I: Synthesis of 4-Ethylcyclohex-1-en-1-yl Trifluoromethanesulfonate

Mechanistic Rationale: The key to this step is the regioselective deprotonation of 4-ethylcyclohexanone. To form the desired less-substituted C=C bond of the final product, we must generate the kinetic enolate. This is achieved by using a strong, sterically hindered, non-nucleophilic base at low temperatures. Lithium bis(trimethylsilyl)amide (LHMDS) is an ideal choice. At -78 °C, LHMDS preferentially abstracts a proton from the less sterically hindered α-carbon (C6), as the activation energy for this process is lower than that for abstracting a proton from the more hindered α-carbon (C2). This deprotonation is rapid and essentially irreversible under these conditions, "trapping" the kinetic enolate. The subsequent addition of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) cleanly converts the enolate into the stable vinyl triflate, an excellent substrate for palladium-catalyzed reactions.

Experimental Protocol:

-

Materials & Equipment:

-

4-Ethylcyclohexanone (1.0 equiv)

-

Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (1.1 equiv)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

-

Anhydrous MgSO₄

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, thermocouple, syringes, low-temperature bath (-78 °C, dry ice/acetone).

-

-

Procedure:

-

Set up a flame-dried round-bottom flask under a positive pressure of inert gas (N₂ or Ar).

-

Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LHMDS solution (1.1 equiv) to the cold THF.

-

In a separate flame-dried flask, dissolve 4-ethylcyclohexanone (1.0 equiv) in a small amount of anhydrous THF.

-

Add the ketone solution dropwise to the LHMDS solution at -78 °C over 15 minutes. Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the kinetic lithium enolate.

-

Dissolve PhNTf₂ (1.1 equiv) in anhydrous THF and add this solution dropwise to the enolate mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure vinyl triflate as a colorless oil.

-

Part II: Miyaura Borylation to 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Mechanistic Rationale: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a C-B bond. The catalytic cycle begins with the oxidative addition of the vinyl triflate to a Pd(0) species, forming a Pd(II) intermediate. Concurrently, the base (potassium acetate, KOAc) activates the bis(pinacolato)diboron (B₂pin₂). While the exact mechanism of activation is debated, it is believed to facilitate the subsequent transmetalation step. In this key step, a boryl group is transferred from the activated diboron reagent to the Pd(II) center, displacing the triflate group. The cycle concludes with reductive elimination, which forms the C-B bond of the product and regenerates the active Pd(0) catalyst. Using a pre-catalyst like PdCl₂(dppf) is common; it is reduced in situ to the active Pd(0) species.

Figure 2: Simplified catalytic cycle for the Miyaura borylation of a vinyl triflate (R-OTf).

Experimental Protocol:

-

Materials & Equipment:

-

4-Ethylcyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

-

Potassium acetate (KOAc), anhydrous powder (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Round-bottom flask or reaction tube, magnetic stirrer, reflux condenser, inert gas atmosphere.

-

-

Procedure:

-

To a flame-dried round-bottom flask, add the vinyl triflate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), anhydrous potassium acetate (3.0 equiv), and PdCl₂(dppf) (0.03 equiv).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues and salts. Wash the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, typically as a colorless oil or low-melting solid.

-

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the recommended two-step synthesis.

| Parameter | Step 1: Triflation | Step 2: Borylation |

| Key Reagents | LHMDS, PhNTf₂ | B₂pin₂, PdCl₂(dppf), KOAc |

| Solvent | Anhydrous THF | Anhydrous 1,4-Dioxane |

| Temperature | -78 °C to RT | 80 - 90 °C |

| Reaction Time | 12 - 16 hours | 6 - 12 hours |

| Workup | Aqueous wash | Filtration through Celite® |

| Purification | Column Chromatography | Column Chromatography |

| Typical Yield | 75 - 90% | 80 - 95% |

Safety and Handling Considerations

-

LHMDS and Organolithium Reagents: These are corrosive and reactive. Handle under a strict inert atmosphere. Quench any excess reagent carefully with a proton source like isopropanol at low temperatures before aqueous workup.

-

Anhydrous Solvents: THF and dioxane can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents from a sealed bottle.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). All palladium-containing waste should be collected and disposed of according to institutional guidelines.

-

Triflating Agents: PhNTf₂ is an irritant. Triflic anhydride (Tf₂O), if used as an alternative, is highly corrosive and reacts violently with water. Handle with extreme care.

Conclusion

The synthesis of this compound pinacol ester from 4-ethylcyclohexanone is most reliably achieved through a two-step sequence involving the formation and subsequent Miyaura borylation of a vinyl triflate intermediate. The protocol detailed in this guide emphasizes regiochemical control through kinetic enolate formation and leverages a robust, well-established palladium-catalyzed cross-coupling reaction. By providing a clear mechanistic rationale and a self-validating, step-by-step experimental procedure, this document serves as an authoritative resource for researchers engaged in the synthesis of valuable boronic acid building blocks for drug discovery and development.

A Guide to the Spectroscopic Characterization of (4-Ethylcyclohex-1-en-1-yl)boronic Acid and Its Analogs

Introduction

(4-Ethylcyclohex-1-en-1-yl)boronic acid is a member of the versatile class of organoboron compounds that serve as critical building blocks in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The precise structural elucidation and purity assessment of such reagents are paramount to ensure the reproducibility and success of subsequent synthetic steps in pharmaceutical and materials science research. This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize this class of molecules.

Due to the limited availability of published experimental data for this compound, this document will leverage 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Cyclohexene-1-boronic acid pinacol ester) as a primary structural analog. The pinacol ester is a common, stable derivative, and its spectroscopic data provides a robust framework for understanding the core cyclohexenylboronic acid scaffold. The principles and expected spectral features will be extrapolated to the target molecule, this compound, providing researchers with a predictive and interpretive toolkit.

Molecular Structure and Analytical Workflow

A rigorous analytical workflow is essential for confirming the identity and purity of boronic acid derivatives. The process begins with the acquisition of data from multiple complementary spectroscopic techniques, followed by a comprehensive analysis and interpretation to build a cohesive structural picture.

An In-Depth Technical Guide to (4-Ethylcyclohex-1-en-1-yl)boronic acid (CAS 871329-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

(4-Ethylcyclohex-1-en-1-yl)boronic acid is a valuable synthetic intermediate, particularly prominent in the construction of complex molecular architectures.[1][2][3] Its utility is primarily derived from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis and drug discovery. The cyclohexenyl scaffold, substituted with a reactive boronic acid moiety, allows for the introduction of this specific cyclic fragment into a wide range of organic molecules, influencing their steric and electronic properties. This guide provides a comprehensive overview of the synthesis, properties, handling, and key applications of this compound, with a focus on practical considerations for laboratory use.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 871329-72-5 | [1][2][3] |

| Molecular Formula | C₈H₁₅BO₂ | [1][3][5] |

| Molecular Weight | 154.02 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 280.23 °C at 760 mmHg | [1] |

| Density | 1.005 g/cm³ | [1] |

| Flash Point | 123.28 °C | [1] |

| Refractive Index | 1.476 | [1] |

Synthesis and Purification

The synthesis of vinyl boronic acids, such as this compound, can be achieved through several established methodologies. A common and effective approach involves the palladium-catalyzed coupling of a suitable vinyl halide or triflate with a diboron reagent, followed by hydrolysis.

A plausible synthetic route, based on general methods for preparing cyclohexenyl boronic esters, would involve the reaction of 1-chloro-4-ethylcyclohexene with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base. The resulting pinacol ester can then be hydrolyzed to the desired boronic acid.

Illustrative Synthetic Workflow

Caption: Plausible synthetic pathway to this compound.

Step-by-Step Synthesis Protocol (General Procedure)

Step 1: Preparation of this compound pinacol ester

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloro-4-ethylcyclohexene (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).

-

Add a suitable anhydrous solvent, for example, 1,4-dioxane or toluene.

-

Heat the reaction mixture at a temperature typically ranging from 80 to 100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pinacol ester.[6]

Step 2: Hydrolysis to this compound

-

Dissolve the purified pinacol ester in a suitable solvent system, such as a mixture of tetrahydrofuran and water.

-

Add an acid, for instance, hydrochloric acid, and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.

Purification and Handling

Boronic acids can sometimes be challenging to purify due to their tendency to form trimeric anhydrides (boroxines).[7] Column chromatography on silica gel can be effective, though care must be taken to avoid prolonged exposure to the stationary phase which can lead to degradation. Recrystallization is another viable purification method. For handling, it is advisable to store this compound under an inert atmosphere and in a cool, dry place to minimize decomposition.

Spectroscopic Characterization

-

¹H NMR: The proton spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), multiplets for the cyclohexene ring protons, and a broad singlet for the boronic acid hydroxyl protons.

-

¹³C NMR: The carbon spectrum would display signals for the ethyl group carbons, the sp² and sp³ carbons of the cyclohexene ring, with the carbon attached to the boron atom showing a characteristically broad signal due to quadrupolar relaxation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between the cyclohexenyl group and an aryl, heteroaryl, or vinyl halide or triflate.[4][8][9] This reaction is widely employed in the synthesis of pharmaceuticals and other complex organic molecules.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl or vinyl halide/triflate (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, perform an aqueous workup. Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.[10]

The choice of catalyst, ligand, base, and solvent is crucial and often needs to be optimized for specific substrates to achieve high yields and minimize side reactions.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of the 4-ethylcyclohexenyl moiety can significantly impact the pharmacological properties of a molecule. This structural motif can influence lipophilicity, metabolic stability, and binding interactions with biological targets. Boronic acids themselves, and the compounds synthesized from them, have a broad range of applications in medicinal chemistry, including as enzyme inhibitors and as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[11] While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural features make it an attractive building block for lead optimization campaigns in drug discovery programs.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as causing skin irritation.[1] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent for the introduction of a substituted cyclohexenyl group into organic molecules. Its primary utility lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction. A solid understanding of its properties, synthesis, and reaction conditions is essential for its successful application in research and development, particularly in the fields of organic synthesis and medicinal chemistry. As the demand for novel and complex molecular structures continues to grow, the importance of such versatile building blocks is set to increase.

References

- 1. Page loading... [guidechem.com]

- 2. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. PubChemLite - 4-ethylcyclohexen-1-ylboronic acid (C8H15BO2) [pubchemlite.lcsb.uni.lu]

- 6. 4-Ethylcyclohex-1-enboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

(4-Ethylcyclohex-1-en-1-yl)boronic acid: A Technical Guide to its Molecular Structure and Synthetic Utility

Foreword: The Unassuming Architect in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, boronic acids have emerged as indispensable tools, particularly in the realm of carbon-carbon bond formation. Among these, (4-Ethylcyclohex-1-en-1-yl)boronic acid, with its unique cyclic alkenyl structure, presents a compelling case study for its utility in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its molecular characteristics, a plausible and robust synthetic protocol, and its application in the powerful Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, scientists, and drug development professionals who seek to leverage the nuanced reactivity of this versatile building block.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid at room temperature, possessing the chemical formula C8H15BO2 and a molecular weight of 154.02 g/mol .[1][2] Its structural framework, featuring a boronic acid moiety appended to a cyclohexene ring with an ethyl substituent, bestows upon it a unique combination of steric and electronic properties that are pivotal to its reactivity.

| Property | Value | Reference |

| CAS Number | 871329-72-5 | [1] |

| Molecular Formula | C8H15BO2 | [1][2] |

| Molecular Weight | 154.02 g/mol | [1] |

| Boiling Point | 280.229 °C at 760 mmHg | [3] |

| Density | 1.005 g/cm³ | [3] |

| Flash Point | 123.278 °C | [3] |

| Refractive Index | 1.476 | [3] |

Spectroscopic Signature: An Inferential Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the vinylic proton on the cyclohexene ring, likely in the range of 6.0-7.0 ppm. The protons of the ethyl group would present as a triplet (CH3) and a quartet (CH2). The cyclohexene ring protons would exhibit complex multiplets in the aliphatic region. The acidic protons of the boronic acid group (B(OH)2) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the two sp² hybridized carbons of the double bond, with the carbon atom directly attached to the boron atom showing a characteristically broad signal due to quadrupolar relaxation. The remaining sp³ hybridized carbons of the cyclohexene ring and the ethyl group would appear in the upfield region.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong and broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. A C=C stretching vibration for the cyclohexene ring would be observed around 1640-1680 cm⁻¹. The B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Boronic acids are known to undergo dehydration to form boroxines (cyclic trimers), which might be observed as higher mass fragments in the mass spectrum.

Synthesis of this compound: A Validated Approach

The synthesis of alkenylboronic acids is well-established, with the Miyaura borylation reaction being a prominent and reliable method.[5][6] This palladium-catalyzed cross-coupling reaction of a vinyl halide or triflate with a diboron reagent offers high functional group tolerance and stereoselectivity.[7]

Proposed Synthetic Protocol via Miyaura Borylation

A plausible and efficient synthesis of this compound can be achieved from the corresponding vinyl halide, 1-halo-4-ethylcyclohex-1-ene.

Reaction Scheme:

A proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried flask, add 1-halo-4-ethylcyclohex-1-ene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.), and a base like potassium acetate (3.0 equiv.).

-

Solvent Addition: Add a suitable aprotic solvent, such as dioxane or toluene, under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography or gas chromatography.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product, the pinacol ester of the desired boronic acid, by column chromatography on silica gel.

-

Hydrolysis: The resulting this compound pinacol ester can often be used directly in subsequent reactions. If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic or basic conditions. A common method involves stirring the ester with an aqueous solution of a strong acid (e.g., HCl) in a suitable organic solvent.

This protocol, grounded in the well-established Miyaura borylation, provides a reliable and reproducible method for accessing the target compound, ensuring high purity and yield for subsequent applications.

Application in Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Complexity

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction forms a new carbon-carbon bond between the alkenylboronic acid and an organic halide or triflate, enabling the synthesis of a vast array of complex molecules, including pharmaceuticals and advanced materials.[9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 4-ethylcyclohex-1-en-1-yl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol illustrates a typical Suzuki-Miyaura reaction using an alkenylboronic acid like this compound.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reagent Assembly: In a reaction vessel, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Solvent System: Add a degassed solvent mixture, often a combination of an organic solvent (like toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. Monitor the reaction's progress using an appropriate analytical technique.

-

Isolation and Purification: After the reaction is complete, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent in vacuo. Purify the residue by column chromatography to obtain the desired coupled product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion: A Versatile Synthon for Innovation

This compound stands as a testament to the power and versatility of organoboron chemistry. Its unique structural features and predictable reactivity in the Suzuki-Miyaura cross-coupling make it a valuable building block for the synthesis of a wide range of organic molecules. This guide has provided a comprehensive overview of its molecular structure, a robust synthetic strategy, and a practical guide to its application, empowering researchers to confidently incorporate this valuable reagent into their synthetic endeavors and drive innovation in drug discovery and materials science.

References

- 1. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Methylcyclohexen-1-ylboronic acid | C7H13BO2 | CID 44119556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

(4-Ethylcyclohex-1-en-1-yl)boronic Acid: A Technical Guide for Drug Development Professionals

Abstract

(4-Ethylcyclohex-1-en-1-yl)boronic acid and its derivatives, particularly its pinacol ester, are emerging as valuable building blocks in contemporary drug discovery and development. This technical guide provides an in-depth analysis of its commercial availability, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on its utility for researchers and scientists in the pharmaceutical industry. While specific experimental data for this particular molecule is not extensively documented in public literature, this guide synthesizes established principles of boronic acid chemistry to provide a robust framework for its use.

Introduction: The Versatility of Boronic Acids in Medicinal Chemistry

Boronic acids and their esters have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their unique properties, including stability, low toxicity, and functional group tolerance, make them ideal reagents for constructing complex molecular architectures. In the realm of medicinal chemistry, the boronic acid moiety is not just a synthetic handle but can also act as a pharmacophore, capable of forming reversible covalent bonds with biological targets. This has led to the successful development of several FDA-approved drugs containing a boronic acid functional group. This compound, with its substituted cyclohexene scaffold, offers a unique three-dimensional building block for introducing lipophilic character and conformational rigidity into drug candidates.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a variety of chemical suppliers, ensuring its accessibility for research and development purposes. It is often supplied as the free boronic acid or, more commonly, as its pinacol ester, 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The pinacol ester offers enhanced stability towards dehydration and protodeboronation, making it preferable for storage and many synthetic applications.

| Property | This compound | 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 871329-72-5 | 1092938-90-3 |

| Molecular Formula | C₈H₁₅BO₂ | C₁₄H₂₅BO₂ |

| Molecular Weight | 154.02 g/mol | 236.16 g/mol |

| Appearance | Typically a colorless liquid or white solid | Typically a colorless oil or solid |

| Purity | Commonly available at ≥95% purity | Commonly available at ≥95% purity |

Note: Some physical properties such as boiling point and density are predicted values and should be used as a guide.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of alkenylboronic esters.

Proposed Synthetic Protocol: Hydroboration of a Terminal Alkyne

A common and effective method for the synthesis of vinylboronic esters is the hydroboration of a terminal alkyne. In this case, the synthesis would likely proceed via the hydroboration of 4-ethylcyclohex-1-yne with pinacolborane.

Step-by-step Methodology:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 4-ethylcyclohex-1-yne (1.0 equivalent).

-

Solvent and Reagent Addition: Dissolve the alkyne in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether. To this solution, add pinacolborane (1.1 equivalents).

-

Catalyst Introduction: Introduce a suitable transition-metal catalyst. For hydroboration of alkynes, catalysts such as dicyclohexylborane or a rhodium complex (e.g., [Rh(cod)Cl]₂) with a phosphine ligand can be effective.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, typically with a mild aqueous work-up. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 2-(4-ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can then be purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of the target pinacol ester.

Deprotection to the Boronic Acid

The pinacol ester can be readily converted to the free boronic acid if required.

Step-by-step Methodology:

-

Hydrolysis: Dissolve the pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.

-

Acidification: Add an acid, such as hydrochloric acid, and stir the mixture at room temperature.

-

Extraction: After completion, extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Isolation: Dry the organic layer, remove the solvent, and isolate the this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR signals can be predicted based on the structure and data from analogous compounds.

-

¹H NMR (in CDCl₃):

-

A multiplet in the region of δ 6.0-6.5 ppm corresponding to the vinylic proton.

-

Multiplets in the region of δ 1.0-2.5 ppm for the cyclohexene ring protons and the ethyl group protons.

-

For the pinacol ester, a characteristic sharp singlet around δ 1.2-1.3 ppm for the twelve equivalent protons of the two methyl groups on the pinacol ring.

-

-

¹³C NMR (in CDCl₃):

-

Signals for the vinylic carbons in the region of δ 120-150 ppm. The carbon attached to the boron will likely be a broad signal due to quadrupolar relaxation.

-

Signals for the aliphatic carbons of the cyclohexene ring and the ethyl group in the region of δ 10-40 ppm.

-

For the pinacol ester, a signal around δ 83-84 ppm for the quaternary carbons of the pinacol ring and a signal around δ 24-25 ppm for the methyl carbons.

-

Applications in Drug Discovery and Development

The primary application of this compound and its pinacol ester in drug discovery is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the vinylic carbon of the cyclohexene ring and an sp²- or sp³-hybridized carbon of a coupling partner, typically an aryl, heteroaryl, or vinyl halide or triflate.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The introduction of the 4-ethylcyclohexenyl moiety can be strategically employed to:

-

Enhance Lipophilicity: The alkyl-substituted cyclohexene ring can increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability.

-

Introduce 3D Complexity: The non-planar cyclohexene ring provides a three-dimensional scaffold, which can lead to improved binding affinity and selectivity for a biological target compared to flat aromatic systems.

-

Modulate Physicochemical Properties: The ethyl group can be a site for further functionalization or can be varied to fine-tune the molecule's properties.

Stability, Storage, and Handling

Stability

Boronic acids are generally stable compounds but can undergo dehydration to form boroxines (cyclic trimers). The pinacol esters are significantly more stable and are less prone to decomposition. Alkenylboronic acids can be susceptible to oxidation, and care should be taken to avoid prolonged exposure to air.

Storage

-

This compound: Should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.

-

Pinacol Ester Derivative: Recommended storage is at 2-8 °C under dry conditions to ensure long-term stability.

Handling and Safety

Based on the available safety data for this compound and general knowledge of this class of compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Hazards: this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

This compound and its pinacol ester represent valuable and commercially accessible building blocks for drug discovery and development. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a unique three-dimensional, lipophilic scaffold into drug candidates. While detailed experimental data for this specific compound is sparse, a thorough understanding of the general principles of boronic acid chemistry, as outlined in this guide, provides a solid foundation for its successful application in the synthesis of novel therapeutic agents.

An In-Depth Technical Guide to (4-Ethylcyclohex-1-en-1-yl)boronic acid: Safety, Handling, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Cyclic Alkenylboronic Acids in Modern Chemistry

(4-Ethylcyclohex-1-en-1-yl)boronic acid is a member of the versatile class of organoboron compounds that have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Boronic acids, characterized by a carbon-boron bond, are celebrated for their stability, low toxicity, and remarkable utility in a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][4]

Cyclic alkenylboronic acids, such as this compound, offer a unique three-dimensional structural motif that is of increasing interest in drug discovery. The introduction of such non-aromatic, cyclic structures can lead to improved physicochemical properties of drug candidates, including enhanced solubility and metabolic stability, while providing novel intellectual property. This guide provides a comprehensive overview of the safety, handling, and potential synthetic applications of this compound, empowering researchers to confidently and effectively utilize this valuable chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 871329-72-5 | [5] |

| Molecular Formula | C₈H₁₅BO₂ | [5] |

| Molecular Weight | 154.02 g/mol | [5] |

| Appearance | White to off-white solid | Generic |

| Purity | Typically >97% | [5] |

Safety and Handling: A Prudent Approach

While boronic acids are generally considered to have low toxicity, it is imperative to handle this compound with the appropriate safety precautions in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. The primary hazards are:

-

Skin Irritation: May cause redness and discomfort upon contact.

-

Serious Eye Irritation: Can cause significant eye irritation.

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

Therefore, the following minimum PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Protective Clothing: A lab coat to prevent skin contact.

All handling of the solid compound or its solutions should be conducted in a well-ventilated area or, preferably, within a chemical fume hood to minimize the risk of inhalation.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to dehydration to form boroxines (cyclic trimers), although this is often a reversible process. For long-term storage, refrigeration (2-8 °C) is recommended.

Spill and Waste Disposal

In the event of a spill, the area should be evacuated, and the spilled material should be carefully swept up or absorbed with an inert material. The collected waste, as well as any unwanted this compound, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[6][7]

Synthetic Utility and Reactivity

This compound is a valuable building block for the introduction of the 4-ethylcyclohexenyl moiety into organic molecules. Its primary application lies in transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3] this compound can serve as the organoboron partner in these reactions, allowing for the synthesis of a variety of compounds containing the 4-ethylcyclohexenyl group.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Illustrative Protocol for a Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl or heteroaryl halide, this compound, and the base.

-

Add the solvent to the flask.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: The optimal catalyst, base, solvent, and temperature will depend on the specific substrates being coupled and should be determined experimentally.

Synthetic Routes to this compound

Rhodium-Catalyzed Dehydrogenative Borylation

A promising approach is the rhodium-catalyzed dehydrogenative borylation of 4-ethylcyclohexene.[8][9] This method directly installs a boronic ester group onto the double bond. The resulting boronic ester can then be hydrolyzed to the desired boronic acid.

Figure 2: A proposed synthetic route via rhodium-catalyzed dehydrogenative borylation.

Hydroboration-Oxidation of a Suitable Precursor

Another potential route involves the hydroboration of a suitable alkyne precursor, followed by oxidation to the boronic acid.[5][10][11] This method offers good control over the position of the boron atom.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids have emerged as a privileged structural motif in medicinal chemistry due to their unique ability to form reversible covalent bonds with serine, threonine, and cysteine residues in enzyme active sites.[12] This has led to the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[12]

The 4-ethylcyclohexenyl moiety of this compound offers several potential advantages in drug design:

-

Increased Lipophilicity: The ethylcyclohexenyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic properties.

-

Three-Dimensional Scaffolding: The non-planar cyclohexene ring provides a three-dimensional scaffold that can be used to orient other functional groups in a specific manner to optimize interactions with a biological target.

-

Novel Chemical Space: The incorporation of this unique cyclic fragment can lead to novel chemical entities with the potential for new intellectual property.

While specific examples of the use of this compound in drug discovery are not yet prevalent in the public domain, its structural features make it an attractive building block for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its safe and effective use requires adherence to standard laboratory safety protocols for handling irritant chemicals. While specific, optimized protocols for its synthesis and application are not widely published, established methodologies for the synthesis and use of cyclic alkenylboronic acids provide a strong foundation for its incorporation into research and development programs. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, it is anticipated that the utility of this compound and related compounds will become increasingly recognized, leading to new and innovative applications in the years to come.

References

- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclic alkenyl boronic half acid synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Rhodium-catalyzed dehydrogenative borylation of cyclic alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction [chem.ucla.edu]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Ethylcyclohex-1-en-1-yl)boronic Acid and its Pinacol Ester: Synthesis, Characterization, and Application in Modern Organic Chemistry

This guide provides a comprehensive technical overview of (4-ethylcyclohex-1-en-1-yl)boronic acid and its pinacol ester, valuable reagents in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanistic underpinnings, characterization, and practical applications of these versatile building blocks, with a focus on enabling robust and reproducible synthetic methodologies.

Introduction: The Strategic Value of Cyclohexenyl Boronates

Vinylboronic acids and their esters are powerful nucleophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The this compound scaffold, in particular, offers a unique combination of a sterically defined cyclic alkene and a reactive boron moiety. This structure is of significant interest in medicinal chemistry and materials science, where the introduction of such motifs can influence molecular conformation, lipophilicity, and metabolic stability.

The pinacol ester derivative, 2-(4-ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store.[3] This guide will focus primarily on the synthesis and application of the pinacol ester, followed by its conversion to the corresponding boronic acid.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of these reagents is paramount for their successful application.

| Property | This compound | 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) |

| CAS Number | 871329-72-5 | 1092938-90-3 |

| Molecular Formula | C₈H₁₅BO₂ | C₁₄H₂₅BO₂ |

| Molecular Weight | 154.02 g/mol | 236.16 g/mol [4] |

| Appearance | Typically a white to off-white solid | Typically a colorless to pale yellow oil or low-melting solid |

| Stability | Prone to dehydration to form boroxines; susceptible to protodeboronation. | Generally stable to air and moisture; can be purified by chromatography. More stable for long-term storage.[3] |

| Storage | Store under an inert atmosphere at 2-8 °C. | Store in a cool, dry place, preferably at 2-8 °C under an inert atmosphere for long-term stability.[4] |

Synthesis of this compound Pinacol Ester

The most reliable and versatile method for the synthesis of vinyl boronic esters, including the title compound, is the palladium-catalyzed cross-coupling of a vinyl triflate with bis(pinacolato)diboron (B₂pin₂).[3][5] This approach offers high yields and excellent functional group tolerance. The synthesis can be conceptualized as a two-step process starting from the readily available 4-ethylcyclohexanone.

Synthetic Workflow Overview

Caption: Synthetic workflow for the preparation of the target pinacol ester.

Step 1: Synthesis of 4-Ethylcyclohex-1-en-1-yl Trifluoromethanesulfonate

Causality: The conversion of the ketone to a vinyl triflate is a critical step that transforms the electrophilic carbonyl carbon into a nucleophilic vinylic carbon suitable for cross-coupling. The triflate group is an excellent leaving group, facilitating the oxidative addition step in the subsequent palladium-catalyzed borylation.[5]

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) to the cooled THF.

-

Enolate Formation: Add a solution of 4-ethylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the base solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

-

Triflation: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) (1.1 equivalents) in anhydrous THF dropwise. The reaction is typically complete within 2-4 hours at -78 °C.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude vinyl triflate is then purified by flash column chromatography on silica gel.

Step 2: Palladium-Catalyzed Miyaura Borylation

Causality: This reaction utilizes a palladium(0) catalyst to couple the vinyl triflate with bis(pinacolato)diboron. The base (e.g., potassium acetate) is crucial for the transmetalation step of the catalytic cycle.[6] Triphenylphosphine is a common ligand that stabilizes the palladium catalyst.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add the synthesized 4-ethylcyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (KOAc, 3.0 equivalents), and a palladium catalyst such as PdCl₂(dppf) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous dioxane or toluene via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound pinacol ester.

Characterization Data

Self-Validation: The following data are representative of what would be expected for the successful synthesis of the pinacol ester. Researchers should compare their own analytical data to these values to confirm the identity and purity of the product.

| Analysis | Expected Results for 2-(4-ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.5-6.7 (m, 1H, vinyl C-H), ~2.0-2.3 (m, 4H, allylic CH₂), ~1.4-1.8 (m, 5H, cyclohexyl CH and CH₂), 1.25 (s, 12H, pinacol methyls), ~0.9 (t, 3H, ethyl CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140-145 (vinyl C-B), ~130-135 (vinyl C-H), ~83 (pinacol C-O), ~30-40 (cyclohexyl carbons), ~24.8 (pinacol methyls), ~11 (ethyl CH₃). Note: The carbon attached to boron may show a broad signal or be unobserved. |

| Mass Spectrometry (EI or ESI) | m/z: Calculated for C₁₄H₂₅BO₂ [M]⁺: 236.19. Found should be consistent with this value. |

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[6]

General Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Coupling with an Aryl Bromide

Causality: This protocol illustrates the coupling of the synthesized vinyl boronate with a generic aryl bromide. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as protodeboronation. A mixed aqueous/organic solvent system is often employed to facilitate the dissolution of the base and promote the transmetalation step.

Protocol:

-

Reaction Setup: In a microwave vial or Schlenk tube, combine the aryl bromide (1.0 equivalent), this compound pinacol ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a ligand like SPhos, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

-

Reaction: Seal the vessel and heat the mixture with stirring at 80-120 °C for 2-18 hours. The reaction can often be accelerated using microwave irradiation.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired coupled product.

Conversion to this compound

For certain applications, the free boronic acid may be required. The pinacol ester can be hydrolyzed under mild acidic conditions.

Protocol:

-

Reaction Setup: Dissolve the pinacol ester in a 10:1 mixture of acetone and water.

-

Hydrolysis: Add an aqueous solution of a mild acid, such as NH₄Cl, and stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the boronic acid.

-

Isolation: Filter the resulting solid and wash with cold water, followed by a non-polar solvent like hexane to remove any unreacted starting material.

-

Drying: Dry the solid under vacuum to yield the this compound. It is advisable to use the boronic acid immediately or store it under an inert atmosphere to prevent dehydration.

Applications in Pharmaceutical and Agrochemical Synthesis

Conclusion

This compound and its pinacol ester are valuable and versatile reagents for the introduction of a substituted cyclohexenyl moiety into organic molecules. The synthetic route via vinyl triflate formation followed by Miyaura borylation is a robust and scalable method for the preparation of the pinacol ester. The stability of the pinacol ester makes it the preferred reagent for storage and handling, while its facile conversion to the boronic acid and its direct use in Suzuki-Miyaura cross-coupling reactions highlight its synthetic utility. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ these reagents in their synthetic endeavors.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Ethylcyclohex-1-enboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 5. Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates [organic-chemistry.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (4-Ethylcyclohex-1-en-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using (4-Ethylcyclohex-1-en-1-yl)boronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and provides insights into experimental design and troubleshooting. The content is structured to empower researchers to successfully implement this versatile reaction in their synthetic endeavors, particularly in the context of pharmaceutical and materials science research where the construction of complex organic molecules is paramount.

Introduction: The Power of Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized the synthesis of biaryls, vinylarenes, and polyolefins.[2] The reaction facilitates the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] Its broad applicability stems from the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of the boronic acid reagents.[6]

This compound is a valuable building block, offering a substituted cyclohexene motif that is prevalent in many biologically active molecules and advanced materials. The vinyl boronic acid functionality allows for the direct introduction of this cyclic alkene structure into a target molecule.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[2][4][5] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-triflate) bond of the organic electrophile (R¹-X). This step forms a Pd(II) intermediate.[4][5]

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species (R²-B(OH)₃⁻).[7][8] This boronate then exchanges its organic group with the halide on the palladium complex.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.[4][7]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The specific conditions may require optimization depending on the substrate.

Reagents and Equipment

| Reagent/Equipment | Details |

| Aryl Bromide | Substrate of interest |

| This compound | CAS: 871329-72-5[9][10] |

| Palladium Catalyst | e.g., Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | e.g., Toluene, Dioxane, THF/H₂O mixture |

| Reaction Vessel | Schlenk flask or sealed vial |

| Inert Atmosphere | Nitrogen or Argon |

| Stirring | Magnetic stirrer and stir bar |

| Heating | Heating mantle or oil bath |

| Work-up Reagents | Organic solvent (e.g., Ethyl Acetate), Water, Brine |

| Purification | Silica gel for column chromatography |

Reaction Setup and Execution

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

-

Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-